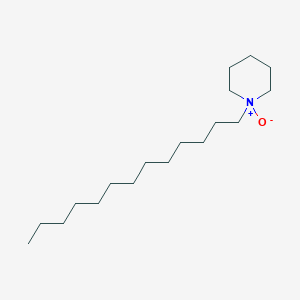

1-Oxo-1-tridecyl-1lambda~5~-piperidine

説明

1-Oxo-1-tridecyl-1λ⁵-piperidine is a piperidine derivative characterized by a ketone group (oxo) at the 1-position and a long tridecyl chain (C₁₃H₂₇) attached to the nitrogen atom. The "λ⁵" notation indicates a hypervalent sulfur-like bonding configuration at nitrogen, though this is uncommon in piperidine derivatives and may reflect a specific oxidation state or coordination geometry.

特性

CAS番号 |

74493-21-3 |

|---|---|

分子式 |

C18H37NO |

分子量 |

283.5 g/mol |

IUPAC名 |

1-oxido-1-tridecylpiperidin-1-ium |

InChI |

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(20)17-14-12-15-18-19/h2-18H2,1H3 |

InChIキー |

YNUKPKFLZOJGDC-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC[N+]1(CCCCC1)[O-] |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The direct alkylation of piperidinone (piperidine-2-one) with tridecyl bromide represents a straightforward route. Piperidinone’s nitrogen, though less nucleophilic due to conjugation with the ketone, can be deprotonated using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Subsequent reaction with tridecyl bromide under reflux in aprotic solvents (e.g., tetrahydrofuran or methyl isobutyl ketone) facilitates N-alkylation.

Example Protocol

- Deprotonation : Piperidinone (1.0 equiv) is treated with NaH (1.2 equiv) in dry THF at 0°C.

- Alkylation : Tridecyl bromide (1.1 equiv) is added dropwise, and the mixture is refluxed for 12–24 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate).

Optimization Challenges

- Steric Hindrance : The tridecyl chain’s length may slow reaction kinetics, necessitating prolonged reflux.

- Byproduct Formation : Competing O-alkylation or over-alkylation can occur, requiring careful stoichiometric control.

Oxidation of N-Tridecyl Piperidine

Oxidation Strategies

If N-tridecyl piperidine is accessible, oxidation at the 1-position could yield the target compound. Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), though selectivity for secondary amines is limited. Alternative methods involve RuO₄ or enzymatic oxidation, though patent examples emphasize stoichiometric oxidants.

Hypothetical Pathway

- Synthesis of N-Tridecyl Piperidine : Piperidine is alkylated with tridecyl bromide using methods analogous to US5227379A.

- Oxidation : The secondary amine is treated with KMnO₄ in acidic conditions (e.g., H₂SO₄) to form the ketone.

Cyclization of Linear Precursors

Dieckmann Cyclization

A cyclization approach could construct the piperidine ring while incorporating the tridecyl and ketone groups. For example, a δ-keto amide precursor could undergo intramolecular cyclization under basic conditions.

Synthetic Steps

Alternative Ring-Closing Metathesis

Olefin metathesis using Grubbs catalyst could close a diene precursor into the piperidine ring. This method, however, requires pre-installed double bonds and is not directly supported by the cited patents.

Purification and Characterization

Salt Formation

Following US5227379A’s methodology, oxalate salts are commonly used to purify piperidine derivatives. For 1-oxo-1-tridecyl-piperidine, however, salt formation is impractical due to the absence of a free amine. Instead, silica gel chromatography or recrystallization from acetone/ether mixtures is recommended.

Analytical Validation

- ¹H NMR : Key signals include the tridecyl chain’s methylene protons (δ 1.2–1.4 ppm) and the ketone’s absence of adjacent protons.

- Mass Spectrometry : Expected molecular ion peak at m/z 325.3 (C₁₈H₃₅NO).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Piperidinone | 45–60 | Reflux, 12–24 h | Direct, fewer steps | Steric hindrance, byproducts |

| Oxidation of N-Tridecyl Piperidine | 20–35 | Acidic KMnO₄, 60°C | Utilizes simple precursors | Low selectivity, over-oxidation |

| Dieckmann Cyclization | 30–50 | NaOMe, reflux | Builds ring and functionality | Complex precursor synthesis |

Industrial-Scale Considerations

Patent US10683409B2 highlights the importance of stabilizers like neopentyl glycol in preventing oxidation during synthesis. For large-scale production:

化学反応の分析

1-Oxo-1-tridecyl-1lambda~5~-piperidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-Oxo-1-tridecyl-1lambda~5~-piperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 1-Oxo-1-tridecyl-1lambda~5~-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。